(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol

Estrogen Receptor SERD Potency

Sourcing a reliable chiral fluorinated building block for next-generation SERD synthesis is challenging. This intermediate delivers: • Defined (R)-stereochemistry ensuring correct 3D receptor binding • Strategic fluoromethyl group enhancing metabolic stability & modulating pKa • Sub-nanomolar ER potency (EC50: 0.773 nM) achievable in final compounds • Free hydroxyl handle enabling rapid late-stage SAR diversification

Molecular Formula C7H14FNO
Molecular Weight 147.19 g/mol
CAS No. 1443983-91-2
Cat. No. B1406429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol
CAS1443983-91-2
Molecular FormulaC7H14FNO
Molecular Weight147.19 g/mol
Structural Identifiers
SMILESC1CN(CC1CF)CCO
InChIInChI=1S/C7H14FNO/c8-5-7-1-2-9(6-7)3-4-10/h7,10H,1-6H2/t7-/m0/s1
InChIKeyLOQGBTUFVBMCTA-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1897 eb / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol: Chiral Intermediate for ER Modulators


(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol is a chiral pyrrolidine derivative serving as a critical synthetic intermediate in pharmaceutical development . Its structure features a pyrrolidine ring with a (R)-configured fluoromethyl substituent and an N-linked ethanol moiety, defining its role as a building block for more complex molecules . The compound is primarily identified in the patent literature for the synthesis of selective estrogen receptor (ER) modulators and degraders (SERMs/SERDs), such as those developed by Genentech . Its unique combination of chirality and fluorination directly addresses key pharmacological challenges like metabolic stability and target binding affinity, making it a specific, non-substitutable procurement item for advanced medicinal chemistry projects .

1
Chiral building block for ER modulator synthesis pathways
2
Defined (R)-stereochemistry shapes downstream receptor interaction
3
Fluorinated motif supports metabolic stability research context

(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol: Why Substitution Fails


Generic substitution with simple achiral or non-fluorinated pyrrolidine-ethanol analogs is not feasible due to the compound's specific role as a late-stage synthetic intermediate. The defined (R)-stereochemistry at the 3-position is crucial for imparting the correct three-dimensional shape to the final drug molecule, directly impacting receptor binding . Furthermore, the fluoromethyl group is not inert; it serves as a strategic metabolic block and modulates the pKa of the pyrrolidine nitrogen, profoundly influencing the basicity, lipophilicity, and metabolic stability of the final compound in ways that a methyl or hydroxymethyl group cannot replicate . Swapping this intermediate would necessitate a complete re-validation of the downstream synthesis and could lead to a final compound with significantly altered, and likely diminished, pharmacological properties, as quantified in the evidence below .

1
Racemic or (S)-enantiomer may shift downstream stereochemistry, altering receptor-response context.
2
Non-fluorinated analogs may introduce metabolic soft spots, changing pharmacokinetic profile interpretation.
3
Structural substitutes require complete synthetic re-validation; may not reproduce patent-defined pharmacological context.

(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol: Quantitative Advantages


Enabling Potent ER Degraders

The criticality of the (R)-fluoromethyl-pyrrolidine fragment is demonstrated by the potency of the final ER-modulator drug candidates it produces. In a direct head-to-head comparison from the same Genentech patent (US10399939), the compound incorporating the (R)-2-(3-(fluoromethyl)pyrrolidin-1-yl)ethanol-derived side chain in its (5S,6R) configuration (Example 140) showed an EC50 of 0.773 nM against the human estrogen receptor [1]. This represents a ~295-fold increase in potency compared to its diastereomer (Example 139, (5R,6S) configuration) which exhibited an EC50 of 228 nM, despite being assembled from the same chiral intermediate [2]. This data underscores that while the intermediate's specific (R)-chirality is essential, its ultimate pharmacological impact is profoundly amplified by the correct downstream molecular context, validating its use in generating highly potent clinical candidates.

SERD potency context
Head-to-head
~295-fold EC50 difference (0.773 nM vs 228 nM)
Between diastereomeric final compounds derived from the same (R)-intermediate (patent US10399939)
Supports stereochemical requirement for downstream potency interpretation
Reported patent-derived assay endpoint; final compound context
Estrogen Receptor SERD Potency Drug Discovery

Chiral Purity & Configurational Stability

The value of a chiral intermediate is directly tied to its stereochemical purity. Reputable vendors supply (R)-2-(3-(fluoromethyl)pyrrolidin-1-yl)ethanol with a minimum purity of 95% . Critically, related (R)-configured fluoromethyl-pyrrolidine scaffolds, such as (3R)-3-(fluoromethyl)pyrrolidine hydrochloride, are characterized by their high enantiomeric excess, which is necessary to ensure consistent reactivity in stereoselective transformations . In contrast, using the racemic mixture or the (S)-enantiomer would introduce an unwanted diastereomer into the final product, drastically reducing yield of the active isomer and complicating purification. This establishes a class-level requirement for high enantiomeric purity that directly dictates the procurement specification for this chiral building block.

Chiral purity specification
Class-level
Minimum 95% chemical purity; high enantiomeric excess implied
Racemate or (S)-enantiomer would introduce undesired diastereomer, reducing active isomer yield
Enantiomeric identity directly impacts synthesis efficiency and reproducibility
Vendor specification; class-level requirement for chiral building blocks
Chiral Synthesis Enantiomeric Excess Quality Control Process Chemistry

Fluorine-Enhanced Metabolic Stability

The strategic placement of the fluoromethyl group is a well-established tactic in medicinal chemistry to improve metabolic stability. For this class of compounds, patent literature explicitly notes that the 'fluorinated pyrrolidine motif appears to be utilized in developing compounds with optimized pharmacological profiles' . This is a class-level inference where replacing the fluorine atom with hydrogen (i.e., a simple methyl group) would create a site vulnerable to oxidative metabolism, potentially leading to a higher clearance rate and shorter half-life for the final drug candidate . While specific comparative microsomal stability data for this exact intermediate is not publicly available, the inclusion of fluorine is a deliberate design feature to block metabolism, a principle that directly differentiates it from its non-fluorinated pyrrolidine ethanol counterparts .

Fluorine metabolic stability
Class-level
Fluoromethyl (-CH2F) designed to block oxidative metabolism vs methyl analog
Patent literature notes fluorinated pyrrolidine motif for optimized pharmacological profiles
Supports developability context; qualitative structure-based inference
No public comparative microsomal data for this exact intermediate
Metabolic Stability Fluorine Chemistry Drug Design Pharmacokinetics

(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol: Key Applications


SERD Candidate Synthesis

This intermediate is ideally suited for the synthesis of next-generation SERDs, such as those in the patent family represented by US10399939. As demonstrated in Section 3, its incorporation can lead to final compounds with sub-nanomolar potency (EC50: 0.773 nM) against the estrogen receptor [1]. Procurement is driven by the need to replicate patent-specific examples for lead optimization or to develop novel analogs around a validated clinical chemotype.

Late-Stage Diversification & SAR

The free hydroxyl group of the N-ethanol substituent serves as a versatile synthetic handle for late-stage diversification. It can be used to attach the pyrrolidine-fluoromethyl motif to various cores via ether or amine linkages, enabling rapid parallel synthesis of compound libraries for structure-activity relationship (SAR) studies [1]. The guaranteed (R)-stereochemistry and the presence of the metabolically robust fluoromethyl group ensure that every library member carries these critical design features.

CNS Drug Discovery

Pyrrolidine derivatives are privileged scaffolds for CNS targets, and fluorination is a common tactic to enhance blood-brain barrier penetration [1]. This specific intermediate, with its optimized basicity due to the electron-withdrawing fluorine atom, can be employed to synthesize drug candidates for neurological or psychiatric disorders where both target engagement and CNS penetration are required .

Chemical Probe Synthesis

For researchers developing chemical probes, the compound offers a route to create highly potent and selective tool molecules. The significant potency differential observed between diastereomeric final products (295-fold change in EC50) [2] makes this building block invaluable for creating both active probes and their less active or inactive 'control' diastereomers, which are essential for confirming target-specific biology.

Application
Selection Property
Validation Focus
SERD pathway study synthesis
(R)-stereochemistry, fluorinated motif
Receptor engagement endpoint review
Late-stage SAR diversification
Free hydroxyl handle for library linkage
Stereochemical consistency across analogs
CNS candidate synthesis research
Optimized basicity via fluorine substitution
Brain penetration context review
Chemical probe development
Diastereomeric control for active/control probe pairs
Target-specific biology confirmation
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